Predicted Lipophilicity (XLogP3) Comparison Between 3-Propyl and 3-Allyl 5-Amino-Benzoxazolone Analogs
The predicted partition coefficient (XLogP3) for 5-amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one is 1.3 [1], while the 3-allyl congener (5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one) has a reported XLogP3 also of 1.3 [2]. This indicates that replacing the propyl group with an allyl group does not alter the predicted lipophilicity. However, the allyl group introduces a reactive alkene moiety, altering chemical stability and synthetic utility. No experimentally measured logP/logD values were identified in the literature for either compound. [1][2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 5-Amino-3-(prop-2-en-1-yl) analog; XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = 0 (predicted equivalence) |
| Conditions | Computed property using PubChem XLogP3 algorithm; no experimental logP data available |
Why This Matters
Procurement decisions based on lipophilicity-driven SAR cannot rely on predicted equivalence; experimental logP determination is required for definitive differentiation.
- [1] PubChem. 5-Amino-3-propyl-1,3-benzoxazol-2-one. Computed Descriptors. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-10). View Source
- [2] Kuujia. 5-Amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one. Computed Properties. https://www.kuujia.com/cas-1018617-68-9.html (accessed 2026-05-10). View Source
